Allyl 2-oxocyclopentanecarboxylate

Descripción general

Descripción

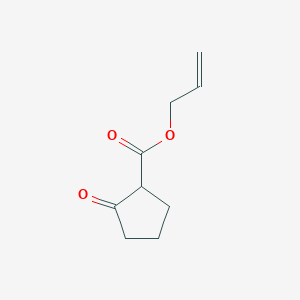

Allyl 2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C9H12O3. It is a colorless to red liquid that is primarily used in research and industrial applications. The compound is known for its unique structure, which includes an allyl group attached to a cyclopentanone ring through a carboxylate linkage .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing allyl 2-oxocyclopentanecarboxylate involves the transesterification of methyl 2-oxocyclopentanecarboxylate with allyl alcohol. The reaction is typically carried out in anhydrous toluene with powdered zinc as a catalyst. The mixture is refluxed for 48 hours and then cooled to room temperature. The resulting suspension is filtered, and the filtrate is concentrated to yield this compound as a colorless oil .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form epoxides and allylic alcohols.

Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Selenium dioxide in the presence of hydrogen peroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles in the presence of a suitable base.

Major Products:

Oxidation: Epoxides and allylic alcohols.

Reduction: Alcohol derivatives.

Substitution: Substituted cyclopentanecarboxylates.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

One of the prominent applications of allyl 2-oxocyclopentanecarboxylate is in the field of enantioselective synthesis. It has been utilized in palladium-catalyzed decarboxylative allylic alkylation reactions, which are crucial for constructing all-carbon quaternary stereocenters. For instance, Loskot et al. demonstrated a method for synthesizing enantioenriched cyclopentanones using this compound as a key intermediate . This approach allows for the efficient generation of complex structures that are often found in natural products.

Allylic Alkylation Reactions

This compound serves as an effective substrate in various allylic alkylation reactions. These reactions typically involve the use of palladium catalysts to facilitate the transfer of alkyl groups to nucleophiles, thereby forming new carbon-carbon bonds. The compound has been shown to participate in reactions with different nucleophiles, including malonates and ketones, leading to the formation of substituted cyclopentanes .

Case Study: Palladium-Catalyzed Reactions

In a study focusing on alkene difunctionalization reactions, this compound was reacted with diethyl malonate under optimized conditions, resulting in high yields of the desired products. This demonstrates its versatility and effectiveness as a coupling partner in complex organic transformations .

Synthetic Building Block

This compound is also utilized as a synthetic building block for the construction of more complex molecules. Its structural features allow it to undergo various transformations such as cycloaddition and ring expansion reactions. For example, it can be employed in intramolecular Diels-Alder reactions to form bicyclic compounds, which are valuable intermediates in drug synthesis and materials science .

Mechanistic Insights

The mechanisms by which this compound participates in these reactions often involve palladium complexes that activate the C–O bonds or facilitate carbonylation processes . Research has shown that these mechanisms can be influenced by external factors such as pressure and temperature, allowing for greater control over product formation.

Summary of Applications

Mecanismo De Acción

The mechanism of action of allyl 2-oxocyclopentanecarboxylate involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of epoxides and allylic alcohols. The allyl group provides a reactive site for nucleophilic attack, facilitating substitution reactions. The cyclopentanone ring can undergo various transformations, contributing to the compound’s versatility in chemical reactions .

Comparación Con Compuestos Similares

Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Similar structure but with an ethyl ester group instead of an allyl group.

2-oxocyclopentanecarboxylic acid methyl ester: Another ester derivative with a methyl group.

Uniqueness: Allyl 2-oxocyclopentanecarboxylate is unique due to the presence of the allyl group, which imparts distinct reactivity compared to other ester derivatives. The allyl group allows for a wider range of chemical transformations, making it a valuable compound in organic synthesis and industrial applications.

Actividad Biológica

Allyl 2-oxocyclopentanecarboxylate (C9H12O3) is an organic compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and a comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by an allyl group attached to a cyclopentanone ring through a carboxylate linkage. It appears as a colorless to red liquid and is primarily used in research and industrial applications. The compound is known for its versatility in chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interactions : The compound has been studied for its interactions with various enzymes, suggesting potential roles as an enzyme inhibitor or substrate. For instance, it can participate in reactions catalyzed by palladium complexes, which have been shown to enhance the reactivity of allylic alcohols .

- Oxidative Transformations : this compound can undergo oxidation to form epoxides and allylic alcohols. These products may have distinct biological activities, including antimicrobial properties.

- Nucleophilic Substitution : The presence of the allyl group provides a reactive site for nucleophilic attack, facilitating various substitution reactions that can lead to biologically active derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Antimicrobial Activity : A study demonstrated that derivatives of cyclopentanones exhibit significant antimicrobial properties. The structural features of this compound may contribute to similar activities, making it a candidate for further exploration in drug development .

- Synthesis of Bioactive Compounds : Research involving the asymmetric allylation of β-keto esters has shown that compounds like this compound can serve as effective building blocks in the synthesis of complex bioactive molecules . This highlights its potential utility in pharmaceutical applications.

- Platelet Aggregation Studies : In related research on thromboxane A2 analogs, compounds structurally similar to this compound were found to influence platelet aggregation. This suggests that the compound could have implications in cardiovascular health and disease management .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| Cyclopentanecarboxylic acid, ethyl ester | Structure | Moderate antimicrobial activity |

| 2-Oxocyclopentanecarboxylic acid methyl ester | Structure | Potential enzyme inhibition |

| This compound | Structure | High versatility in synthesis; potential antimicrobial effects |

Propiedades

IUPAC Name |

prop-2-enyl 2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-2-6-12-9(11)7-4-3-5-8(7)10/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVYBVWYOSXHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451638 | |

| Record name | ALLYL 2-OXOCYCLOPENTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75265-67-7 | |

| Record name | ALLYL 2-OXOCYCLOPENTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the masking of the β-ketone carbonyl group in ethyl 1-allyl-2-oxocyclopentanecarboxylate necessary during the synthesis of Spiro[4,4]nonane-1,6-dione?

A1: Masking the β-ketone carbonyl group via ketal formation with a 1,3-diol derivative is crucial during the Dieckmann condensation step of the synthesis. This is because the basic conditions required for this reaction can lead to racemization of the chiral center if the β-ketone is left unprotected. [, ] By forming a ketal, the carbonyl group is temporarily deactivated, preventing racemization and ensuring the final Spiro[4,4]nonane-1,6-dione product maintains its enantiopurity. [, ]

Q2: What is the significance of using baker's yeast in the synthesis of enantiopure Spiro[4,4]nonane-1,6-dione?

A2: Baker's yeast plays a critical role in the synthesis by enabling the kinetic resolution of the racemic ketone precursor, ethyl 1-allyl-2-oxocyclopentanecarboxylate. [, ] This bioreduction process selectively reduces one enantiomer of the ketone, leaving the other enantiomer largely untouched. This allows for the separation and isolation of enantiopure starting material for the subsequent steps in the synthesis of Spiro[4,4]nonane-1,6-dione. [, ]

Q3: What are the potential applications of enantiopure Spiro[4,4]nonane-1,6-dione?

A3: Enantiopure Spiro[4,4]nonane-1,6-dione is a valuable building block in organic synthesis, particularly for the development of chiral ligands. [, ] Chiral ligands are essential components in asymmetric catalysis, which is crucial for the production of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals. The development of a practical and efficient method for synthesizing enantiopure Spiro[4,4]nonane-1,6-dione opens up new possibilities for designing and synthesizing novel chiral ligands with potentially improved properties and applications. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.